3-(5-Fluoro-2-isopropoxy-3-methylphenyl)propanoic acid
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Overview
Description
3-(5-Fluoro-2-isopropoxy-3-methylphenyl)propanoic acid is an organic compound with a complex structure, characterized by the presence of a fluorine atom, an isopropoxy group, and a methyl group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Fluoro-2-isopropoxy-3-methylphenyl)propanoic acid typically involves multiple steps, starting from commercially available precursors. One common method involves the alkylation of a fluorinated phenol derivative with isopropyl bromide, followed by Friedel-Crafts acylation to introduce the propanoic acid moiety. The reaction conditions often require the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-(5-Fluoro-2-isopropoxy-3-methylphenyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The fluorine atom and other substituents on the phenyl ring can be replaced by other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
3-(5-Fluoro-2-isopropoxy-3-methylphenyl)propanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural features.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 3-(5-Fluoro-2-isopropoxy-3-methylphenyl)propanoic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The fluorine atom and other substituents on the phenyl ring can enhance binding affinity and specificity, leading to potent biological activity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-Fluoro-5-methylphenyl)propanoic acid
- 3-(5-Fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide
Uniqueness
3-(5-Fluoro-2-isopropoxy-3-methylphenyl)propanoic acid is unique due to the presence of the isopropoxy group, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications.
Properties
IUPAC Name |
3-(5-fluoro-3-methyl-2-propan-2-yloxyphenyl)propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17FO3/c1-8(2)17-13-9(3)6-11(14)7-10(13)4-5-12(15)16/h6-8H,4-5H2,1-3H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHOZPAASIZFECA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OC(C)C)CCC(=O)O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17FO3 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.27 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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